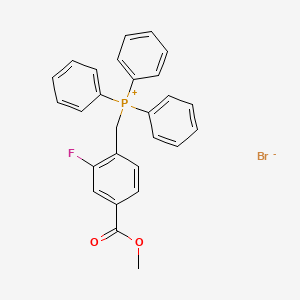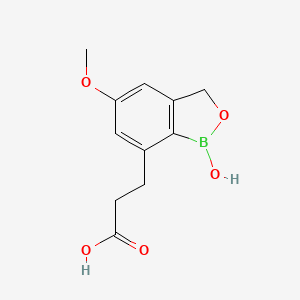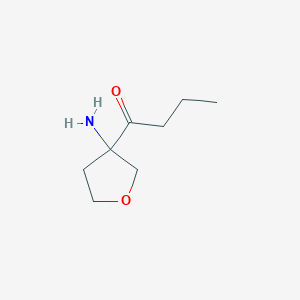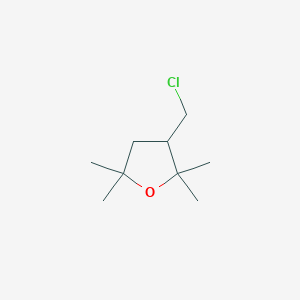
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C27H23BrFO2P. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of 2-fluoro-4-(methoxycarbonyl)benzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation reactions may produce oxidized derivatives .
Scientific Research Applications
(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide has several scientific research applications:
Organic Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties and is used in the development of new drugs.
Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide include:
- (4-Methoxycarbonylbenzyl)triphenylphosphonium bromide
- (4-Carbomethoxybenzyl)triphenylphosphonium chloride
Uniqueness
What sets (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide apart from similar compounds is the presence of the fluoro group, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structural feature can enhance its utility in specific applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C27H23BrFO2P |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
(2-fluoro-4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H23FO2P.BrH/c1-30-27(29)21-17-18-22(26(28)19-21)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
LOAPSNYOZISXAQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B13152211.png)

![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)


![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

